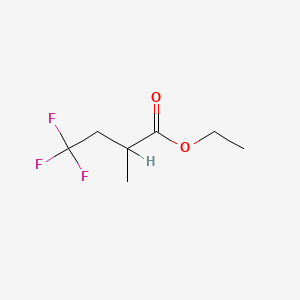

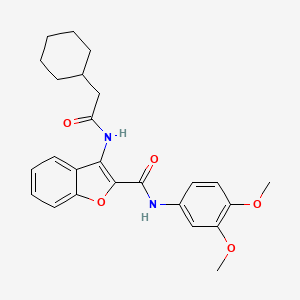

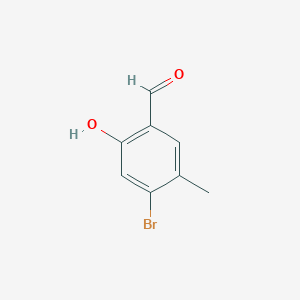

![molecular formula C9H13F3N2O4 B2999955 9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid CAS No. 2137773-84-1](/img/structure/B2999955.png)

9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid” is a chemical compound with the CAS Number: 2137773-84-1 . It has a molecular weight of 270.21 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H12N2O2.C2HF3O2/c10-5-2-9-6(11)1-7(5)3-8-4-7;3-2(4,5)1(6)7/h5,8,10H,1-4H2,(H,9,11);(H,6,7) . This code provides a specific textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis

The compound is a powder at room temperature . It has a molecular weight of 270.21 .Aplicaciones Científicas De Investigación

Chemical Synthesis and Catalysis

Trifluoroacetic acid plays a crucial role in the synthesis of complex molecules. For instance, it has been used in the Rh(II)-catalyzed reactions of β-trifluoroacetamido α-diazocarbonyl compounds, leading to products with 2,3-migration in high yields. This showcases its utility in facilitating rearrangements and introducing functional groups in organic synthesis (Feng Xu et al., 2006).

Development of Novel Heterocycles

Research has also focused on the creation of new heterocyclic compounds using trifluoroacetic acid. A study described the synthesis of unexpected functionalized trifluoromethylated 8-oxa-2,4-diazaspiro[5.5]undecanes via one-pot multi-component reactions (MCRs), highlighting the acid's role in promoting efficiency and yield in the formation of diazaspirocycles (Jia Li et al., 2014).

Applications in Aerobic Oxidations

Trifluoroacetic acid has been utilized in metal-free aerobic oxidations, acting as a medium for reactions propagated by the phthalimide N-oxyl- (PINO) radical. This demonstrates its potential in environmentally friendly oxidation processes, producing valuable compounds from simple precursors with high selectivity and under mild conditions (P. Gunchenko et al., 2018).

Enhancing Analytical Techniques

In the realm of analytical chemistry, trifluoroacetic acid is recognized for improving the sensitivity of mass spectrometric analysis. A study explored simple methods to alleviate the sensitivity loss caused by TFA in the analysis of basic compounds, proposing alternatives that preserve chromatography integrity while enhancing detection capabilities (W. Shou & W. Naidong, 2005).

Mecanismo De Acción

Target of Action

The primary target of 9-Hydroxy-2,7-diazaspiro[3It is mentioned that this compound is a functionalized von-hippel-lindau (vhl) ligand . The VHL protein is part of an E3 ubiquitin ligase complex that targets specific proteins for degradation.

Mode of Action

The mode of action of this compound involves its interaction with the VHL protein. It has a terminal hydroxyl group that allows rapid conjugation with many linkers containing active leaving groups

Safety and Hazards

Propiedades

IUPAC Name |

5-hydroxy-2,7-diazaspiro[3.5]nonan-8-one;2,2,2-trifluoroacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2O2.C2HF3O2/c10-5-2-9-6(11)1-7(5)3-8-4-7;3-2(4,5)1(6)7/h5,8,10H,1-4H2,(H,9,11);(H,6,7) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SSOLHUUUKZNMQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C2(CC(=O)N1)CNC2)O.C(=O)(C(F)(F)F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13F3N2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-Hydroxy-2,7-diazaspiro[3.5]nonan-6-one, trifluoroacetic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

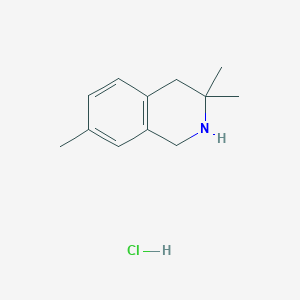

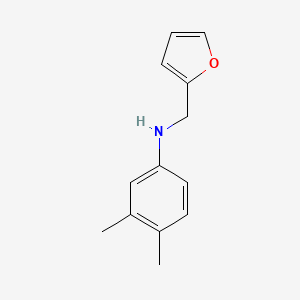

![N-(1-Cyanocyclopropyl)-2-(2-methylimidazo[2,1-b][1,3]thiazol-6-yl)acetamide](/img/structure/B2999876.png)

![(3,4-Dimethoxy-benzyl)-[2-(4-fluoro-phenyl)-ethyl]-amine hydrochloride](/img/no-structure.png)

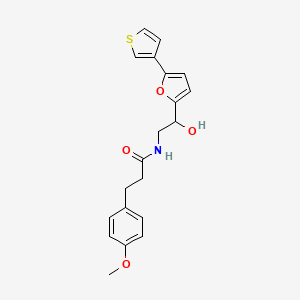

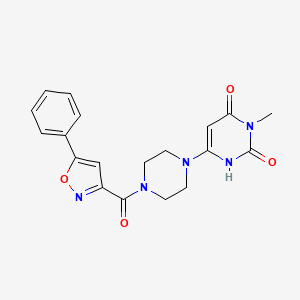

![2-((1-(3,4-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(thiazol-2-yl)acetamide](/img/structure/B2999880.png)

![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]pentanamide](/img/structure/B2999883.png)

![N-(2,6-dimethylphenyl)-2-((3-(4-ethoxyphenyl)-4-oxo-7-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2999886.png)